molecular formula C11H12BrNO3 B7570679 (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid

(3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid

货号 B7570679
分子量: 286.12 g/mol
InChI 键: YLDBQUCAZQIEHT-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid, commonly known as (R)-Baclofen, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) agonists. It is a chiral molecule with a specific stereochemistry, which makes it different from its counterpart (S)-Baclofen. It has been found to have potential therapeutic applications in various neurological disorders due to its ability to modulate the GABAergic neurotransmission system.

作用机制

(R)-Baclofen acts as a (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid-B receptor agonist, which leads to the inhibition of neurotransmitter release and hyperpolarization of the postsynaptic neurons. It also modulates the presynaptic release of glutamate and other excitatory neurotransmitters, which further contributes to its antiepileptic effects. It has been found to have a selective action on the (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid-B receptor, which makes it different from other (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acidergic drugs such as benzodiazepines and barbiturates.
Biochemical and physiological effects:
(R)-Baclofen has been found to have various biochemical and physiological effects on the central nervous system. It has been shown to increase the levels of (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid in the brain, which leads to the inhibition of excitatory neurotransmitter release. It also modulates the activity of various ion channels such as calcium and potassium channels, which further contributes to its antiepileptic effects. It has been found to have a low affinity for the (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid-A receptor, which makes it less sedative and less prone to abuse.

实验室实验的优点和局限性

(R)-Baclofen has several advantages for lab experiments due to its selective action on the (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid-B receptor and its antiepileptic properties. It has been found to be effective in reducing seizure activity in animal models, which makes it a useful tool for studying epilepsy and other neurological disorders. However, its limitations include its poor solubility in water and its potential toxicity at high doses.

未来方向

(R)-Baclofen has several potential future directions for research, including its use in the treatment of addiction and chronic pain. It has been found to be effective in reducing drug-seeking behavior in animal models of addiction, which makes it a promising candidate for the treatment of substance use disorders. It has also been studied for its potential analgesic effects and has been found to be effective in reducing pain in animal models of chronic pain. Further research is needed to determine its safety and efficacy in human subjects.

合成方法

The synthesis of (R)-Baclofen involves the resolution of racemic Baclofen using chiral resolving agents such as tartaric acid or di-p-toluoyl-D-tartaric acid. The enantiomerically pure (R)-Baclofen can be obtained by recrystallization of the resolved salt. Alternatively, it can also be synthesized using asymmetric catalysis or enzymatic resolution methods.

科学研究应用

(R)-Baclofen has been extensively studied for its potential therapeutic applications in various neurological disorders such as spasticity, epilepsy, anxiety, and addiction. It has been found to be effective in reducing muscle spasms and stiffness in patients with multiple sclerosis, cerebral palsy, and spinal cord injury. It has also been studied for its antiepileptic properties and has been found to be effective in reducing seizure activity in animal models.

属性

IUPAC Name

(3R)-3-acetamido-3-(3-bromophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7(14)13-10(6-11(15)16)8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDBQUCAZQIEHT-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。